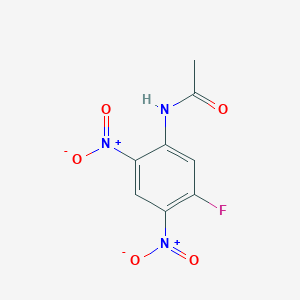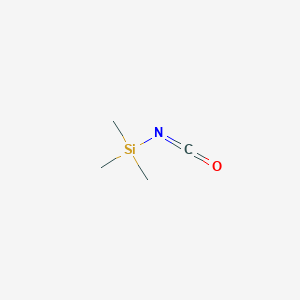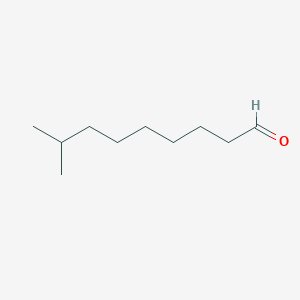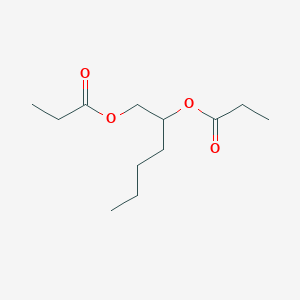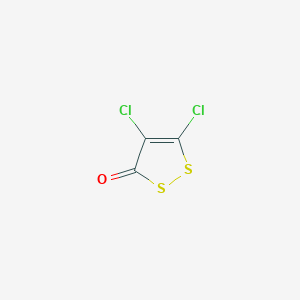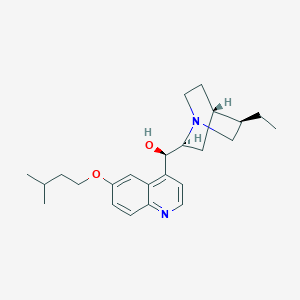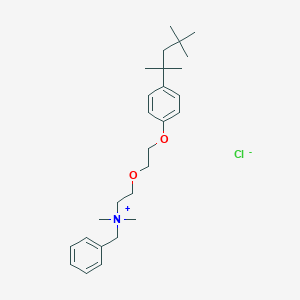
Cyclopentadienebenzoquinone
Descripción general
Descripción
Cyclopentadienebenzoquinone is a compound that is formed through the Diels-Alder reactions between cyclopentadiene analogs and p-benzoquinone . It is one of the most reactive dienes in normal electron-demand Diels–Alder reactions .
Synthesis Analysis
The synthesis of Cyclopentadienebenzoquinone involves Diels–Alder reactions between cyclopentadiene analogs and p-benzoquinone, which were explored in water and yielded 83–97% product . This is higher than the results reported in water with a catalyst or cetrimonium bromide (CTAB) micelles .Molecular Structure Analysis
The molecular structure of Cyclopentadienebenzoquinone is complex and involves the formation of a 6-membered cycloadduct through the Diels–Alder reaction .Chemical Reactions Analysis
The chemical reactions involving Cyclopentadienebenzoquinone are primarily Diels–Alder reactions between cyclopentadiene analogs and p-benzoquinone . These reactions have been found to be accelerated in dilute aqueous solution .Physical And Chemical Properties Analysis
Cyclopentadienebenzoquinone, as a derivative of cyclopentadiene, is likely to share some of its physical and chemical properties. Cyclopentadiene is a colorless liquid with an irritating, terpene-like odor . It has a boiling point of 107°F and is insoluble in water .Aplicaciones Científicas De Investigación
Diels-Alder Reactions
Cyclopentadienebenzoquinone is used in Diels-Alder reactions with cyclopentadiene analogs . These reactions are carried out in water and yield 83-97% product, which is higher than the results reported in water with a catalyst or cetrimonium bromide (CTAB) micelles .
Synthesis of Polycyclic Cage Compounds
The Diels-Alder reactions between cyclopentadiene analogs and p-benzoquinone have been applied in the synthesis of polycyclic cage compounds . These compounds have drawn more attention in the fields of medicinal chemistry and high energy density materials .
Synthesis of Bi-Cage Hydrocarbon Compounds
The novel adduct 10, synthesized from the Diels-Alder reactions, is further used to synthesize the bi-cage hydrocarbon 4,4’-spirobi[pentacyclo[5.4.0.02,6.03,10.05,9]undecane], which has a high density (1.2663 g cm−3) and a high volumetric heat of combustion (53.353 MJ L−1) .
Environmental Friendly Chemical Reactions
In recent years, water has been reported as a desirable solvent for many chemical reactions for reasons of cost, safety, and environmental concerns . The Diels–Alder reaction between cyclopentadienebenzoquinone and its analogs is one such reaction that can be carried out in water .
Preparation of Pentacyclo[5.4.0.02,6.03,10.05,9]undecane (PCUD)
The product of the Diels–Alder reaction between cyclopentadiene and p-benzoquinone was further applied in the preparation of pentacyclo[5.4.0.02,6.03,10.05,9]undecane (PCUD) by Marchand .
Exploration of New Structures
New structures of adducts are reported and used to synthesize bi-cage hydrocarbons . This exploration of new structures contributes to the development of novel compounds with potential applications in various fields .
Safety and Hazards
Direcciones Futuras
The future directions for the study of Cyclopentadienebenzoquinone could involve further exploration of Diels–Alder reactions between cyclopentadiene analogs and p-benzoquinone in water to improve the adduct yields . Additionally, more research could be conducted to develop structure–function relationships between material properties and biological performance .
Mecanismo De Acción
Target of Action
It’s known that the compound can participate in diels-alder reactions , suggesting that it may interact with other compounds that can undergo such reactions.
Mode of Action
Cyclopentadienebenzoquinone can participate in Diels-Alder reactions, a type of organic chemical reaction that builds rings of atoms . This suggests that the compound may interact with its targets by forming covalent bonds, leading to the formation of cyclic structures.
Biochemical Pathways
The compound’s participation in diels-alder reactions suggests that it may be involved in the synthesis of polycyclic cage compounds .
Result of Action
Its participation in diels-alder reactions suggests that it may contribute to the formation of complex cyclic structures .
Action Environment
The action of Cyclopentadienebenzoquinone can be influenced by environmental factors. For instance, Diels-Alder reactions involving this compound have been found to be accelerated in dilute aqueous solution .
Propiedades
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLRTGXTYFCECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871833 | |
| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentadienebenzoquinone | |
CAS RN |
1200-89-1, 51175-59-8 | |
| Record name | 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC196244 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentadienebenzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: The research paper highlights the formation of Cyclopentadienebenzoquinone in cigarette smoke. Could this compound contribute to the harmful effects of smoking?
A: While the research primarily focuses on identifying and characterizing the formation of Cyclopentadienebenzoquinone through a Diels-Alder reaction between 1,3-cyclopentadiene and benzoquinone in cigarette smoke [], its specific contribution to the harmful effects of smoking remains unknown. Further research is necessary to investigate the potential toxicological properties and biological interactions of this compound to understand its role in smoking-related health issues.
Q2: What analytical techniques were crucial in identifying and characterizing Cyclopentadienebenzoquinone within the complex mixture of cigarette smoke?
A2: The researchers employed a combination of powerful analytical techniques to identify and confirm the presence of Cyclopentadienebenzoquinone. These techniques included:
- Carbon-13 Nuclear Magnetic Resonance (13C NMR): This technique provided structural information about the compound, confirming its identity as tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione, the systematic name for Cyclopentadienebenzoquinone [].
- Gas Chromatography-Atomic Emission Detection (GC-AED): This method helped separate and detect different compounds present in the smoke, highlighting the presence of specific elements within the molecule [].
- Gas Chromatography-Mass Selective Detection (GC-MSD): By analyzing the mass-to-charge ratio of fragmented ions, this technique provided further confirmation of the compound's identity and molecular weight [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



